methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
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Overview
Description
Methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate is a complex organic compound featuring both imidazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazole derivative, followed by its coupling with an isoquinoline precursor.
Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The imidazole derivative is then coupled with an isoquinoline derivative through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline or imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to the presence of the imidazole ring, which is known to interact with biological targets such as histamine receptors and enzymes involved in metabolic pathways .
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The imidazole ring is a common motif in many drugs, including antifungal and antihistamine agents, suggesting that this compound could have similar applications .
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the isoquinoline moiety may interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(1H-imidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Methyl 2-[2-(2-methylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Uniqueness
The uniqueness of methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate lies in the presence of the propan-2-yl group on the imidazole ring, which may confer different steric and electronic properties compared to other similar compounds. This could result in distinct biological activities and interactions with molecular targets .
Properties
IUPAC Name |
methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(2)18-20-8-9-21(18)12-17(23)22-11-15-7-5-4-6-14(15)10-16(22)19(24)25-3/h4-9,13,16H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONJFVZNVNVZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)N2CC3=CC=CC=C3CC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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